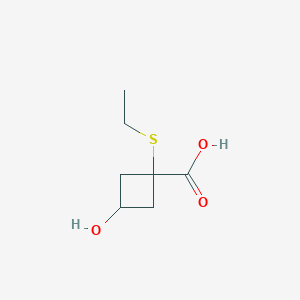
1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an ethylsulfanyl group and a hydroxy group
Métodos De Preparación
The synthesis of 1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with ethyl mercaptan in the presence of a base to form the ethylsulfanyl derivative. This intermediate is then subjected to hydroxylation using an appropriate oxidizing agent to introduce the hydroxy group at the desired position. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the ethylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-(Methylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid: Differing by the substitution of an ethyl group with a methyl group, which may affect its reactivity and biological activity.
1-(Ethylsulfanyl)-2-hydroxycyclobutane-1-carboxylic acid: Differing by the position of the hydroxy group, which can influence its chemical properties and interactions.
1-(Ethylsulfanyl)-3-hydroxycyclopentane-1-carboxylic acid: Differing by the ring size, which can alter its conformational flexibility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C7H12O3S |
|---|---|
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3S/c1-2-11-7(6(9)10)3-5(8)4-7/h5,8H,2-4H2,1H3,(H,9,10) |
Clave InChI |
SXTMGNWIDVAALC-UHFFFAOYSA-N |
SMILES canónico |
CCSC1(CC(C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



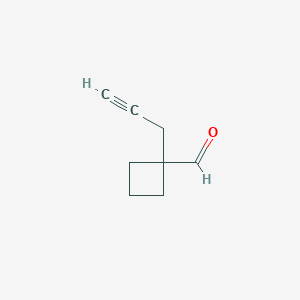
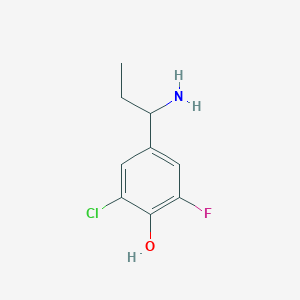
![N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13306910.png)
amine](/img/structure/B13306916.png)
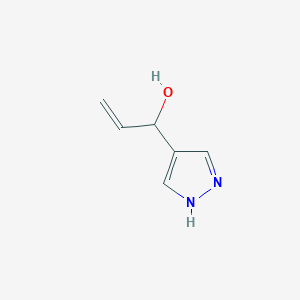
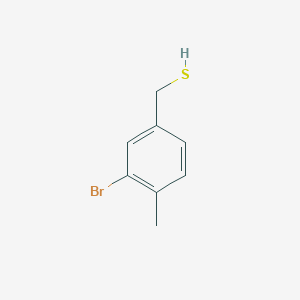
![4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13306930.png)
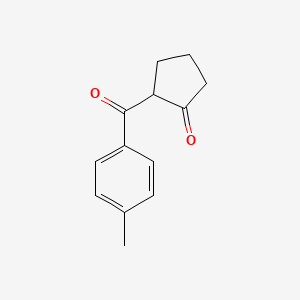
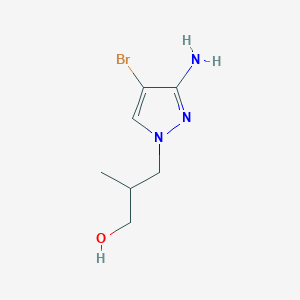
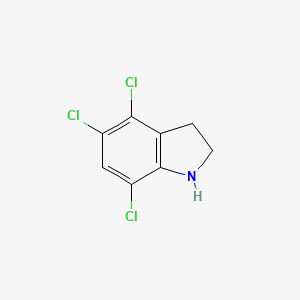

![5-Oxa-2-thiaspiro[3.4]octan-6-one](/img/structure/B13306959.png)

